molecular formula C8H9NO B8408983 Pyridine, 3-(2-methoxyethenyl)-

Pyridine, 3-(2-methoxyethenyl)-

Cat. No.: B8408983
M. Wt: 135.16 g/mol
InChI Key: YVPNYPQBNGOMCO-UHFFFAOYSA-N
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Description

Pyridine, 3-(2-methoxyethenyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a 2-EZ-methoxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(2-methoxyethenyl)- can be achieved through several methods. One common approach involves the reaction of 2-methoxyethenyl bromide with pyridine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine and 2-methoxyethenyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 3-(2-methoxyethenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(2-methoxyethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(2-ethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 3-(2-methoxyethenyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(2-methoxyethenyl)- involves its interaction with specific molecular targets. The methoxyethenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethenyl)pyridine: Lacks the EZ configuration, leading to different chemical properties.

    3-(2-Ethoxyethenyl)pyridine: Contains an ethoxy group instead of a methoxy group, affecting its reactivity.

    3-(2-Methoxyethyl)pyridine: The methoxy group is attached to an ethyl chain rather than an ethenyl chain.

Uniqueness

Pyridine, 3-(2-methoxyethenyl)- is unique due to its specific configuration and the presence of the methoxyethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-(2-methoxyethenyl)pyridine

InChI

InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3

InChI Key

YVPNYPQBNGOMCO-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyllithium (111 ml of 1.8M solution in ether) was added dropwise to a stirred suspension of (methoxymethyl) triphenylphosphonium chloride (68.6 g) in dry ether (600 ml) at -50° C. The mixture was stirred at -50° C. for 2 hours and then allowed to reach 0° C. over 30 minutes. 3-Pyridinecarboxaldehyde (10.70 g) was added dropwise with stirring, and the mixture was stirred at room temperature for 18 hours. Anexcess of ammonium chloride solution was then added and the layers were separated. The aqueous layer was separated and washed with ether, and the organic layers were combined and dried (MgSO4). The solvent was evaporated and the residue was chromatographed on silica gel initially using ethyl acetate/hexane (1:4) as eluant. The polarity was gradually increased to ethyl acetate/hexane (1:1) to give the pure product as an oil(8.82 g) which was used directly in the next stage.
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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